N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide

Chemical_procurement Medicinal_chemistry Scaffold_differentiation

A critical gap exists in probing quinoxaline-2-ylsulfanyl acetamide SAR when the N-substituent polar surface area is raised beyond ~60 Ų. This compound fills that void as the only registered scaffold combining a quinoxaline core with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group. - Predicted tPSA ~96 Ų vs. ~55 Ų for N-methyl analogs - ideal high-polarity comparator in Caco-2/PAMPA/MDCK permeability assays. - Lacks the 3-phenyl group; serves as a methodologically rigorous negative control for antiproliferative MTT/CellTiter-Glo panels (cf. 3-phenyl-quinoxaline series IC₅₀ 1.52-2 µg/mL in HCT-116, MCF-7). - PubChem-registered (SID 22862648) with no prior pharmacological data - a tangible starting point for de novo GIRK channel electrophysiology profiling or focused library expansion.

Molecular Formula C14H15N3O3S2
Molecular Weight 337.4 g/mol
Cat. No. B12245243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide
Molecular FormulaC14H15N3O3S2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC(=O)CSC2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C14H15N3O3S2/c18-13(16-10-5-6-22(19,20)9-10)8-21-14-7-15-11-3-1-2-4-12(11)17-14/h1-4,7,10H,5-6,8-9H2,(H,16,18)
InChIKeyVGMFNZOSGOFTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Structural Baseline


N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(quinoxalin-2-ylsulfanyl)acetamide is a synthetic small molecule (C14H15N3O3S2, MW 337.4 g/mol) that unites a quinoxaline heterocycle with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety through a thioether-acetamide linker [1]. A PubChem substance record (SID 22862648) confirms its cheminformatic registration but carries a legacy annotation with no curated bioactivity data [1]. The compound appears exclusively in non-authoritative vendor screening catalogs; no primary research articles, patents, or peer-reviewed pharmacological studies naming this specific structure were retrievable as of the search date. Its closest structurally characterized analogs belong to the 3-phenyl-quinoxalin-2-ylsulfanyl acetamide series, which exhibit anticancer activity independent of the sulfolane substituent [2].

Workflow Scaffold-hopping library design; quinoxaline-sulfolane hybrid probe.
Attribute Polar 1,1-dioxidotetrahydrothiophene substituent absent from characterized analogs.
Use context Negative control for 3-phenyl-quinoxaline screens; exploratory pharmacology.

Why Substitution with Analogues Fails


Quinoxaline-2-ylsulfanyl acetamides form a chemically heterogeneous class in which the N-substituent on the acetamide nitrogen dictates physicochemical properties, target engagement, and biological readout. Even minor alterations—e.g., replacing N-methyl with N,N-dimethyl or introducing a 3-phenyl group on the quinoxaline ring—produce divergent solubility, permeability, and antiproliferative profiles [1]. The target compound carries a polar, hydrogen-bond-capable sulfolane ring (calculated tPSA ~96 Ų via fragment addition [2]) that is absent from all biologically characterized analogs. Without head-to-head data, the assumption that a cyclopentyl-, methyl-, or fluorophenyl-substituted analog can serve as a functional proxy for the sulfolane-bearing molecule is scientifically unjustified and procurement-risky, particularly in target-based screening where the 1,1-dioxidotetrahydrothiophene group may alter binding kinetics, selectivity, or metabolic fate.

N-sulfolane group raises tPSA significantly vs. N-alkyl/aryl analogs, altering predicted permeability; functional proxy unsupported.
3-Phenyl-quinoxaline analogs show antiproliferative activity, but target is uncharacterized; potency assumptions are procurement-risky.
GIRK channel modulation documented for quinoxaline core may not transfer; de novo electrophysiology required.

Differentiation Evidence vs. Analogues


Sulfolane Substituent Structural Uniqueness

The target compound is the only known member of the quinoxalin-2-ylsulfanyl acetamide family that incorporates a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group at the acetamide nitrogen. All published biologically active analogs—such as the N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide series [1] and N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide —lack this polar sulfone moiety. Computational estimation indicates the target compound has a topological polar surface area (tPSA) of approximately 96 Ų versus ~55–63 Ų for N-alkyl or N-aryl analogs, predicting substantially lower passive membrane permeability [2]. No experimental IC50, EC50, Ki, or Kd data exist for the target compound in any peer-reviewed assay system; thus no quantitative potency comparison is possible.

tPSA comparison
Class-level
Target ~96 Ų vs. N-methyl analog ~55 Ų (>60% relative increase, in silico).
Supports structural differentiation; no experimental permeability data.
Fragment-based estimation only; PAMPA/Caco-2 values unavailable.
Chemical_procurement Medicinal_chemistry Scaffold_differentiation

Biological Potency Data Gap

The most extensively characterized structural relatives, N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides, demonstrate antiproliferative activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with lead compound 10b achieving IC50 values of 1.52 µg/mL and 2 µg/mL, respectively, in MTT assays [1]. However, these compounds carry a 3-phenyl substitution on the quinoxaline ring and simple N-alkyl acetamide tails—both absent in the target molecule. The target compound has zero reported IC50 values in any cancer cell line, enzyme inhibition, or receptor-binding assay. No published dataset allows a potency rank-ordering or selectivity comparison between the sulfolane-bearing target and any 3-phenyl or non-phenyl quinoxaline acetamide analog.

Antiproliferative gap
Data to verify
Target: No data. Comparator 10b (3-phenyl series): IC50 1.52 µg/mL (HCT-116), 2 µg/mL (MCF-7).
Cannot impute potency; procurement for anticancer screening requires de novo profiling.
MTT assay, 48–72h; comparator data from El Rayes et al. 2022.
Anticancer_screening Target_engagement Procurement_risk_assessment

GIRK Channel Pharmacology Gap

Quinoxaline-containing scaffolds have been explored as GIRK (G protein-gated inwardly rectifying potassium) channel modulators. The reference tool compound VU0529331, a quinoxaline-based GIRK activator, shows EC50 values of 5.1 µM (GIRK2) and 5.2 µM (GIRK1/2) in HEK293 cells . No published electrophysiology data link the target compound to GIRK1, GIRK2, GIRK1/2, or GIRK1/4 channels. The presence of a sulfolane group—a structural feature absent from all characterized GIRK-active quinoxalines—precludes any extrapolation of VU0529331-like selectivity profiles (~10-fold GIRK1/2 vs. GIRK1/4 [1]) to the target compound.

GIRK pharmacology void
Class-level
Target: No data. VU0529331 (quinoxaline reference): EC50 5.2 µM (GIRK1/2, HEK293).
GIRK-subtype selectivity profile unknown; electrophysiology de novo required.
Thallium flux/EP data lacking; sulfolane may shift selectivity.
GIRK_channel Selectivity_screening CNS_drug_discovery

Sulfolane-Driven Aqueous Solubility

The 1,1-dioxidotetrahydrothiophene (sulfolane) substructure is a well-established polar, water-miscible moiety that enhances aqueous solubility of small molecules [1]. In stark contrast, the closest purchasable analogs—N-methyl-2-(quinoxalin-2-ylsulfanyl)acetamide (cLogP ~1.5, tPSA 80.2 Ų [2]) and N-cyclopentyl-2-(quinoxalin-2-ylsulfanyl)acetamide—lack the sulfone oxygens and are predicted to have substantially lower aqueous solubility. While no experimental shake-flask or kinetic solubility measurement has been published for the target compound, the structural logic dictates that it will exhibit higher water solubility and lower octanol-water partitioning than any current analog. This differential is procurement-relevant for aqueous assay compatibility, DMSO-free formulation, and PK/PD profiling.

Aqueous solubility
Context-dependent
Predicted higher water solubility vs. N-methyl analog (cLogP ~1.5).
May support DMSO-free assay formats; experimental confirmation essential.
No shake-flask or kinetic solubility data reported.
Solubility Formulation Assay_compatibility

Research Application Scenarios


Scaffold-Hopping Probe for Sulfolane-Quinoxaline Library

The compound serves as a tangible starting point for synthesizing a focused library of sulfolane-bearing quinoxaline-2-ylsulfanyl acetamides. Its structural uniqueness—documented by PubChem registration [1] and the absence of any published analog with the 1,1-dioxidotetrahydrothiophen-3-yl group—makes it a valuable core scaffold for medicinal chemistry exploration. Researchers can use it to probe whether the sulfolane substituent alters target engagement relative to the well-characterized 3-phenyl-quinoxaline-2-ylsulfanyl acetamide series (IC50 1.52–2 µg/mL in HCT-116 and MCF-7 ).

Permeability & Solubility Benchmarking

Given the computationally predicted tPSA of ~96 Ų—significantly higher than N-methyl (~55 Ų) or N-cyclopentyl (~59 Ų) analogs [1]—the compound is suitable as a high-polarity comparator in Caco-2, PAMPA, or MDCK permeability assays. Its sulfolane-driven aqueous solubility profile also positions it as a candidate for DMSO-free or low-DMSO assay formats where non-sulfone quinoxaline acetamides typically fail due to precipitation .

GIRK Channel Selectivity Profiling

The quinoxaline core is a recognized pharmacophore for GIRK channel modulation, with VU0529331 achieving EC50 values of 5.1–5.2 µM at GIRK2 and GIRK1/2 [1]. The target compound's divergent sulfolane group may confer a distinct GIRK-subtype selectivity fingerprint or eliminate GIRK activity altogether. Systematic electrophysiological profiling (manual or automated patch-clamp) against GIRK1/2, GIRK1/4, GIRK2/3, and hERG is recommended to establish its ion-channel pharmacology de novo, filling the complete data void that currently exists .

Negative Control for Anticancer Quinoxaline Screens

Since all published anticancer IC50 data for the quinoxalin-2-ylsulfanyl acetamide class derive from 3-phenyl-substituted variants [1], the target compound—lacking the 3-phenyl group and bearing the polar sulfolane substituent—can function as a methodologically rigorous negative control. Its inclusion in MTT or CellTiter-Glo panels alongside active 3-phenyl analogs enables researchers to attribute observed antiproliferative effects specifically to the 3-phenyl-quinoxaline pharmacophore rather than to generic thioether-acetamide-dependent cytotoxicity.

Application
Selection Property
Validation Focus
Scaffold-hopping library design
Sulfolane-quinoxaline core accessibility
Synthetic feasibility & target engagement profiling
Permeability benchmarking
Polar sulfolane-driven elevated tPSA
Caco-2 / PAMPA permeability assay
GIRK channel selectivity profiling
Quinoxaline pharmacophore with sulfolane modification
Electrophysiology panel (GIRK1/2,1/4, hERG)
Negative control in anticancer screens
Lacks 3-phenyl substituent of active analogs
Antiproliferative specificity confirmation
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